2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide
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Overview
Description
The benzimidazole moiety serves as the nucleus for developing potential chemotherapeutic agents. Its significance was established when it was discovered that 5,6-dimethyl-l-(α-d-ribofuranosyl)benzimidazole is an integral part of vitamin B₁₂. Researchers soon realized that benzimidazole derivatives could be beneficial in treating parasitic diseases. Thiabendazole, discovered in 1951, further fueled interest in designing and synthesizing benzimidazoles for anthelmintic activity .
Preparation Methods
The synthesis of benzimidazole typically involves condensation of o-phenylenediamine with formic acid or its equivalent trimethyl orthoformate. Other methods include reactions with aromatic or aliphatic aldehydes, cyanogen bromide, or carbondisulfide . The synthetic pathway proceeds through the construction of the benzene ring-containing 1–2 diamino groups, followed by ring closure to form the imidazole ring.
Chemical Reactions Analysis
2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. The major products formed from these reactions would vary accordingly.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Benzimidazoles exhibit antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive activities .
Biology and Medicine: Further research explores its potential in disease treatment and prevention.
Industry: Benzimidazole derivatives may serve as building blocks for drug development.
Mechanism of Action
The exact mechanism by which 2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further investigation could highlight its uniqueness compared to related molecules.
Remember that scientific research continually evolves, so staying up-to-date with the latest findings is crucial
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c27-23(21-12-6-16-29-21)24-14-13-22-25-19-10-4-5-11-20(19)26(22)15-7-17-28-18-8-2-1-3-9-18/h1-6,8-12,16H,7,13-15,17H2,(H,24,27) |
InChI Key |
SFADGFFHDTXTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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